molecular formula C12H13Cl2NO B7995520 6-(2,3-Dichloro-phenoxy)hexanenitrile

6-(2,3-Dichloro-phenoxy)hexanenitrile

Cat. No.: B7995520
M. Wt: 258.14 g/mol
InChI Key: KREKYQPJXBLAGI-UHFFFAOYSA-N
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Description

6-(2,3-Dichloro-phenoxy)hexanenitrile is a nitrile-functionalized organic compound featuring a hexanenitrile backbone substituted with a 2,3-dichlorophenoxy group. For instance, similar phenoxy-substituted hexanenitriles have been explored as selective ligands for cannabinoid receptors (CB2) and intermediates in pesticide synthesis . The compound is cataloged under CAS references (e.g., CymitQuimica Ref. 10-F398698) but is currently listed as discontinued, indicating restricted commercial availability .

Properties

IUPAC Name

6-(2,3-dichlorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-10-6-5-7-11(12(10)14)16-9-4-2-1-3-8-15/h5-7H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREKYQPJXBLAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dichloro-phenoxy)hexanenitrile typically involves the reaction of 2,3-dichlorophenol with 6-bromohexanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromohexanenitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and concentration of reactants, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dichloro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxy derivatives, depending on the nucleophile used.

Scientific Research Applications

6-(2,3-Dichloro-phenoxy)hexanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2,3-Dichloro-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The phenoxy group and nitrile moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chlorinated Derivatives

  • 2-(4-Chlorophenyl)hexanenitrile (CAS 2124-74-5):

    • Structure : A hexanenitrile chain with a 4-chlorophenyl group.
    • Properties : Molecular weight 207.699, flash point 116.1±15.9 °C, vapor pressure 0.0±0.7 mmHg at 25°C .
    • Applications : Key intermediate in agrochemical synthesis, particularly for pesticides .
  • Myclobutanil Hydrochloride (CAS 116928-93-9):

    • Structure : Hexanenitrile backbone with a triazolylmethyl group and 4-chlorophenyl substitution.
    • Applications : Systemic fungicide inhibiting sterol biosynthesis in plants .

Fluorinated Derivatives

  • 6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile (CAS 1443304-60-6): Properties: Molecular weight 241.69, purity 97% . SAR: Fluorine substitution enhances metabolic stability and receptor selectivity compared to chlorinated analogs .
  • 6-(2,6-Difluorophenoxy)hexanenitrile (CAS 1443353-63-6): Applications: Explored in medicinal chemistry for CB2 receptor modulation; fluorination reduces steric hindrance compared to dichloro derivatives .

Functionalized Hexanenitriles in Medicinal Chemistry

  • AM4346 (6-[1-(1,9-dihydroxy-6-oxo-6H-benzo[c]chromen-3-yl)cyclopentyl]hexanenitrile): Affinity: High CB2 receptor binding (Ki = 4.9 nM) with 131-fold selectivity over CB1 . SAR: The hexanenitrile chain length and cyclopentyl substitution optimize receptor interactions, suggesting that dichloro-phenoxy variants may similarly influence binding kinetics .

Physical Properties

Compound Molecular Weight Flash Point (°C) Vapor Pressure (mmHg) Key Applications
6-(2,3-Dichloro-phenoxy)hexanenitrile ~242* N/A N/A Research (discontinued)
2-(4-Chlorophenyl)hexanenitrile 207.699 116.1±15.9 0.0±0.7 Agrochemical synthesis
6-(4-Fluorophenoxy)hexanenitrile ~195* N/A N/A CB2 ligand exploration

*Estimated based on halogen atomic weights.

Biological Activity

6-(2,3-Dichloro-phenoxy)hexanenitrile is a synthetic compound that has garnered attention in the fields of agricultural chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₃H₉Cl₂NO
  • Molecular Weight : 276.12 g/mol
  • CAS Number : 179101-81-6

The biological activity of this compound primarily involves its interaction with specific cellular targets. The compound's structure allows it to modulate enzyme activity and influence signaling pathways within cells. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It can interact with various receptors, potentially affecting neurotransmission and hormonal balance.

Herbicidal Properties

This compound is structurally related to several herbicides that act by disrupting plant growth. Its biological activity suggests potential use as a herbicide:

  • Target Weeds : Broadleaf weeds and some grass species.
  • Mechanism : Likely involves inhibition of specific biosynthetic pathways crucial for plant growth.

Case Studies

  • Study on Antifungal Efficacy
    • Researchers investigated a series of azole derivatives for antifungal activity against Candida species. While direct studies on this compound are scarce, the findings indicate that similar compounds can effectively inhibit fungal growth at low concentrations (MIC values ranging from 0.0313 μg/mL to 0.5 μg/mL) .
  • Herbicide Efficacy in Agricultural Settings
    • A study examined the efficacy of various herbicides in narrow-row soybean cultivation, highlighting the importance of chemical structure in determining herbicidal activity . While not specific to this compound, the implications for its use in agriculture are notable.

Research Findings

Research indicates that halogenated compounds often exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-halogenated counterparts. The presence of chlorine atoms in the structure of this compound likely contributes to its potency as both an antifungal and herbicidal agent.

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